N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-8-4-5-17-13-22(31-23(17)21)24(29)26-15-18-14-20(16-9-11-25-12-10-16)28(27-18)19-6-2-3-7-19/h4-5,8-14,19H,2-3,6-7,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDBELLUBJYECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. The pyrazole moiety in this compound is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be described by its molecular formula and a molecular weight of approximately 396.45 g/mol. The presence of the pyrazole ring, along with other functional groups, contributes to its biological activity.
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds containing the pyrazole nucleus exhibit significant antioxidant and anti-inflammatory activities. For instance, molecular docking studies have shown that derivatives of pyrazole can effectively inhibit pro-inflammatory pathways, suggesting their potential as therapeutic agents in inflammatory diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells, with promising results demonstrating its effectiveness against various cancer cell lines. For example, a study reported that pyrazole derivatives could inhibit cell proliferation and induce cell cycle arrest in specific cancer types .
Antiviral Activity
Recent investigations into the antiviral properties of pyrazole derivatives have shown that they can inhibit viral replication. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective .
Summary of Research Findings
Case Studies
- Study on Anti-inflammatory Effects : A recent study utilized molecular docking to assess the interaction between pyrazole derivatives and inflammatory mediators, demonstrating significant binding affinities that correlate with reduced inflammation markers in vitro.
- Anticancer Evaluation : In vitro assays on breast cancer cell lines showed that this compound effectively inhibited cell growth by inducing apoptosis through mitochondrial pathways.
- Antiviral Testing : Another study tested the compound against influenza virus strains, revealing a notable decrease in viral titers, suggesting its potential as a lead compound for antiviral drug development.
Q & A
Q. What are the key considerations in designing a multi-step synthesis pathway for this compound?
The synthesis involves sequential steps: (i) formation of the pyrazole core with cyclopentyl and pyridinyl substituents, (ii) coupling with the 7-methoxybenzofuran-2-carboxamide moiety via amide bond formation, and (iii) purification. Critical parameters include reaction temperature (e.g., 60–80°C for cyclopentylation), solvent choice (polar aprotic solvents like DMF for nucleophilic substitutions), and catalysts (e.g., EDCI/HOBt for carbodiimide-mediated coupling). Microwave-assisted synthesis may improve reaction efficiency and yield .
Q. Which spectroscopic methods are essential for structural characterization?
- 1H/13C NMR : Identifies substituent positions (e.g., pyrazole protons as triplets at δ 6.5–7.0 ppm, benzofuran methoxy singlet at δ 3.8 ppm).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at ~465 Da).
- X-ray crystallography : Resolves stereochemistry of the cyclopentyl group.
- HPLC : Validates purity (>95% for biological assays) .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Enzyme inhibition assays : Kinase profiling to identify potential targets.
- Cytotoxicity screening : MTT assay in HEK293 or HeLa cells.
- Receptor binding studies : Fluorescence polarization for protein-ligand interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay-specific conditions (e.g., cell line variability, compound solubility). Methodological solutions include:
- Orthogonal validation : Re-test in alternate assays (e.g., SPR vs. fluorescence-based binding).
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 models).
- Structural analogs : Test derivatives to isolate activity-contributing moieties .
Q. What strategies optimize bioavailability while maintaining target affinity?
- Prodrug design : Esterification of the methoxy group to enhance solubility.
- Formulation : Use cyclodextrins or liposomes for controlled release.
- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl) on the pyridinyl ring without disrupting key hydrogen bonds .
Q. How to establish a structure-activity relationship (SAR) for derivatives?
- Systematic modification : Vary substituents (e.g., cyclopentyl vs. cyclohexyl, pyridinyl vs. pyrimidinyl).
- Molecular docking : Predict binding modes with targets (e.g., kinases) using software like AutoDock.
- Bioactivity correlation : Compare IC50 values across analogs to identify critical functional groups (e.g., benzofuran methoxy enhances potency) .
Data Contradiction Analysis
Q. How to address inconsistent enzymatic vs. cellular activity data?
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance in cellular models.
- Off-target profiling : Employ chemoproteomics to identify unintended interactions.
- Metabolite analysis : LC-MS to detect active/inactive metabolites in cellular assays .
Methodological Tables
Q. Table 1. Example Reaction Conditions for Key Synthesis Steps
Q. Table 2. Critical Spectroscopic Data
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Pyrazole C-H | 6.70 (t, J=2.1 Hz) | 148.2, 142.5 |
| Benzofuran methoxy | 3.82 (s) | 56.8 |
| Pyridinyl protons | 8.50–8.70 (m) | 123.5–150.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
